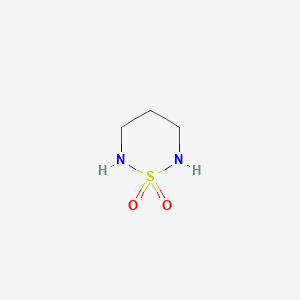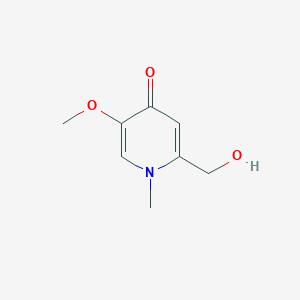
2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would include the compound’s systematic name, molecular formula, and structural formula. The compound’s class or family, as well as its isomers, could also be discussed.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield. The mechanism of the synthesis reaction may also be discussed.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes. Kinetic and thermodynamic aspects of these reactions could also be analyzed.Physical And Chemical Properties Analysis
This would include studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as acidity or basicity, could also be analyzed.Applications De Recherche Scientifique
Antitumorigenic and Antiangiogenic Effects
Compounds with methoxy groups and hydroxymethyl functionalities have been studied for their antitumorigenic and antiangiogenic effects. For example, research on 2-methoxyestradiol, a metabolite of estrogen, has shown it possesses antitumorigenic and antiangiogenic properties, suggesting that similar compounds could also exhibit these effects and might be useful in cancer research and therapy (Zhu & Conney, 1998).
Biomarker for Cancer Detection
Hydroxymethylated DNA bases, such as 5-hydroxymethylcytosine, have been identified as potential biomarkers for cancer. Studies indicate that these compounds play a significant role in DNA demethylation and might be active during carcinogenesis, making them valuable in early cancer detection, prognosis, and therapeutic strategies (Ling Xu et al., 2021).
Sustainable Chemical Industry
The conversion of biomass into valuable chemicals involves compounds like 5-hydroxymethylfurfural (HMF) and its derivatives, which are key intermediates for producing a wide range of materials including plastics, fuels, and chemicals. This research area is critical for developing sustainable industrial processes and reducing reliance on fossil fuels (Chernyshev, Kravchenko, & Ananikov, 2017).
DNA Repair and Epigenetics
Hydroxymethylation is a significant epigenetic modification involved in DNA repair and regulation of gene expression. Understanding the role and mechanisms of hydroxymethylated compounds can provide insights into genetic diseases, cancer development, and the potential for therapeutic interventions (Shukla, Sehgal, & Singh, 2015).
Pharmacological Applications
The structural features of compounds like 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one might be leveraged in the synthesis of pharmaceuticals. For instance, studies on omeprazole, which contains methoxy and methyl groups, demonstrate the significance of such functionalities in developing effective proton pump inhibitors, highlighting potential applications in drug development (Saini et al., 2019).
Safety And Hazards
This involves assessing the compound’s toxicity, flammability, and environmental impact. Proper handling and disposal methods would also be discussed.
Orientations Futures
This could involve discussing potential applications of the compound and areas for future research.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-5-methoxy-1-methylpyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-9-4-8(12-2)7(11)3-6(9)5-10/h3-4,10H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSRFMARJNTFIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499445 |
Source


|
| Record name | 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one | |
CAS RN |
62885-45-4 |
Source


|
| Record name | 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


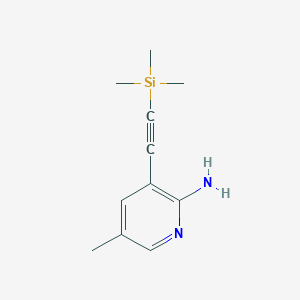

![Ethanethioic acid, S-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methyl] ester](/img/structure/B1338457.png)
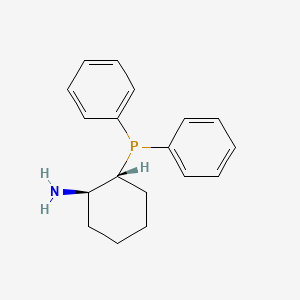
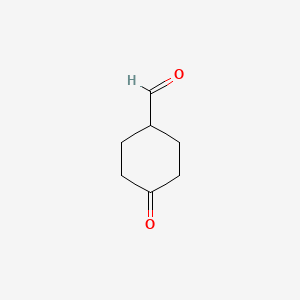
![Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-](/img/structure/B1338462.png)
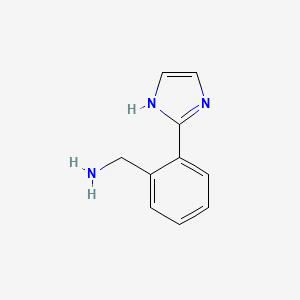
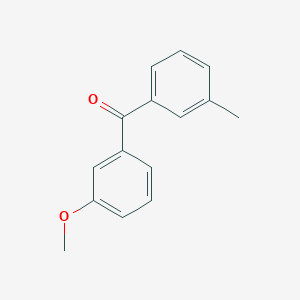
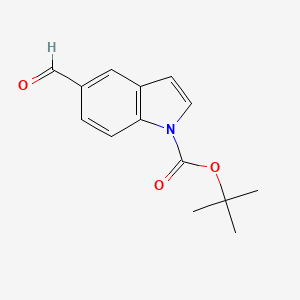
![2-(Furan-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1338471.png)
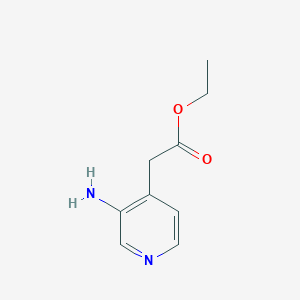
![6-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1338475.png)
